molecular formula C10H13ClN2O3 B11760526 2-(4-Nitrophenyl)morpholine hydrochloride

2-(4-Nitrophenyl)morpholine hydrochloride

Cat. No.: B11760526
M. Wt: 244.67 g/mol
InChI Key: CSLIOFTTYSPSHT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a nitrophenyl group attached to the morpholine ring, which is further stabilized by the addition of hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)morpholine hydrochloride typically involves the reaction of 4-nitroaniline with morpholine under specific conditions. The process can be summarized as follows:

    Starting Materials: 4-nitroaniline and morpholine.

    Reaction: The 4-nitroaniline is reacted with morpholine in the presence of a suitable catalyst and solvent.

    Cyclization: The reaction mixture undergoes cyclization to form the morpholine ring.

    Hydrochloride Addition: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)morpholine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)morpholine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Nitrophenyl)morpholine
  • 4-(4-Chloro-2-nitrophenyl)morpholine
  • 4-(3-Methyl-4-nitrophenyl)morpholine

Uniqueness

2-(4-Nitrophenyl)morpholine hydrochloride is unique due to the specific positioning of the nitrophenyl group and the presence of the hydrochloride salt. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

2-(4-nitrophenyl)morpholine;hydrochloride

InChI

InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10;/h1-4,10-11H,5-7H2;1H

InChI Key

CSLIOFTTYSPSHT-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl

Origin of Product

United States

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